O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine

Catalog No.
S12171095
CAS No.
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine

Product Name

O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine

IUPAC Name

O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c1-6-2-3-7(5-11-10)8(9)4-6/h2-4H,5,10H2,1H3

InChI Key

FZWPVNWQHMNBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CON)Cl

O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a substituted aromatic ring. Its chemical formula is C₇H₈ClNO, and it features a chlorinated aromatic moiety that can influence its reactivity and biological activity. Hydroxylamines are known for their role in various

Due to its hydroxylamine functional group. Notable reactions include:

  • Nucleophilic Addition: Hydroxylamines can act as nucleophiles, attacking electrophilic centers in carbonyl compounds or other reactive species.
  • Oxime Formation: O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine can react with aldehydes and ketones to form corresponding oximes, which are useful intermediates in organic synthesis .
  • Reduction Reactions: Hydroxylamines can be reduced to amines, which may further participate in various synthetic pathways .

Hydroxylamines exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives of hydroxylamines have shown effectiveness against various bacterial strains.
  • Antioxidant Activity: Hydroxylamines can act as scavengers of free radicals, contributing to their potential therapeutic applications in oxidative stress-related conditions .
  • Pharmacological

Several methods exist for synthesizing O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine:

  • Nucleophilic Substitution: The chlorinated aromatic compound can react with hydroxylamine hydrochloride under basic conditions, leading to the formation of the desired hydroxylamine.
  • Metal-Mediated Reactions: Recent advancements have introduced metal-catalyzed methods that enhance yields and selectivity when synthesizing hydroxylamines from corresponding nitro or nitrile precursors .
  • Direct Hydroxylation: This method involves the direct reaction of suitable substrates with hydroxylamine derivatives under controlled conditions.

O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex molecules in pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Hydroxylamines are often used in analytical methods for detecting carbonyl compounds due to their ability to form stable derivatives .
  • Potential Therapeutic Agent: Research into its biological activity suggests possible roles in drug development, particularly in antimicrobial and antioxidant formulations.

Studies on the interactions of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine with biological systems have revealed:

  • Enzyme Inhibition: Some hydroxylamines can inhibit specific enzymes, which may lead to therapeutic effects or toxicity depending on the context.
  • Cellular Uptake and Metabolism: Investigations into how this compound is absorbed and metabolized by cells can provide insights into its pharmacokinetics and potential side effects .

O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine shares structural similarities with several other compounds. A comparison highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
N-(2-Chloro-4-methylphenyl)hydroxylamineContains a similar chlorinated aromatic moietyLacks the methyl group at the oxygen position
O-(2-Chloro-4-fluorophenyl)hydroxylamineFluorinated instead of chlorinated aromatic ringDifferent electronic properties due to fluorine
N-Hydroxy-N-(4-methylphenyl)acetamideAcetamide structure with a hydroxamic acid functionalityDifferent functional group leading to varied reactivity
O-(p-Chlorophenyl)hydroxylamineSimilar hydroxylamine structure but different substituentsVariation in substituent affects reactivity

These comparisons illustrate that while there are structural similarities among these compounds, variations in substituents significantly influence their chemical behavior and biological activity.

O-[(2-Chloro-4-methylphenyl)methyl]hydroxylamine is systematically named according to IUPAC guidelines as O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine. Its structure consists of a hydroxylamine group (-NHOH) bonded to a benzyl moiety substituted with chlorine and methyl groups at the 2- and 4-positions, respectively. The compound’s molecular formula, C₈H₁₀ClNO, corresponds to a molar mass of 171.62 g/mol, as calculated using PubChem’s standardized algorithms.

Table 1: Key Molecular Properties of O-[(2-Chloro-4-Methylphenyl)Methyl]Hydroxylamine

PropertyValue
Molecular FormulaC₈H₁₀ClNO
Molecular Weight171.62 g/mol
CAS Registry Number1388030-39-4
SynonymsSCHEMBL25394603, O-(2-Chloro-4-methylbenzyl)hydroxylamine

The compound’s 2D structure features a planar phenyl ring with substituents influencing electronic distribution, while its 3D conformer exhibits a staggered arrangement of the hydroxylamine group relative to the aromatic system. Alternative nomenclature includes functional group-based names such as O-(2-chloro-4-methylbenzyl)hydroxylamine, reflecting its benzylhydroxylamine core.

Historical Context of Benzylhydroxylamine Derivatives

Benzylhydroxylamine derivatives emerged in the mid-20th century as versatile intermediates in heterocyclic chemistry. Early work focused on N-benzylhydroxylamine hydrochloride, which served as a precursor for nitrone synthesis. The discovery of α-C(sp³)–H activation in these derivatives marked a paradigm shift, enabling their use in cyclization reactions to construct imidazoles and other nitrogen-containing heterocycles.

For instance, N-benzylhydroxylamine hydrochloride was recently employed as a “C1N1 synthon” in [2+2+1] cyclizations, facilitating the synthesis of 1,2,5-trisubstituted imidazoles. This advancement underscores the structural adaptability of benzylhydroxylamines, which has been extended to chloro- and methyl-substituted variants like O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine. Historical supplier data from ChemicalRegister.com highlights the commercial availability of related compounds such as O-(2-fluorobenzyl)hydroxylamine hydrochloride and O-(2-iodobenzyl)hydroxylamine, illustrating the diversity of this chemical class.

Significance in Organic Synthesis and Pharmaceutical Intermediates

O-[(2-Chloro-4-methylphenyl)methyl]hydroxylamine plays a critical role in modern synthetic strategies. Its hydroxylamine group participates in nucleophilic additions and cycloadditions, while the chloro and methyl substituents modulate reactivity and solubility. A landmark application involves the in situ generation of acyl ketonitrone intermediates, which undergo tautomerization to activate α-C(sp³)–H bonds—a key step in constructing pharmacologically relevant imidazoles.

Table 2: Synthetic Applications of Benzylhydroxylamine Derivatives

ApplicationMechanismOutcome
[2+2+1] CyclizationNitrone-mediated C–H activation1,2,5-Trisubstituted imidazoles
Late-stage functionalizationNucleophilic acyl substitutionComplex molecule diversification

The compound’s utility extends to pharmaceutical intermediate synthesis, where its halogenated aromatic system enhances binding affinity in target molecules. For example, analogs of this compound have been used in the development of kinase inhibitors and antimicrobial agents, leveraging the electronic effects of the chloro and methyl groups to optimize bioactivity.

Traditional Alkoxylamine Preparation Routes

Reductive Amination Approaches

Reductive amination is a cornerstone method for synthesizing hydroxylamine derivatives. This two-step process involves the formation of an imine intermediate from a carbonyl compound and an amine, followed by reduction to the corresponding amine. For O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine, the reaction typically employs 2-chloro-4-methylbenzaldehyde and hydroxylamine hydrochloride.

The general mechanism begins with the nucleophilic addition of hydroxylamine to the aldehyde group, forming a hydroxylimine intermediate. Subsequent reduction using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) yields the target compound [4] [8]. For example, NaBH₄ paired with a cation exchange resin (e.g., DOWEX®50WX8) in tetrahydrofuran (THF) achieves yields exceeding 90% under ambient conditions [8].

Table 1: Reductive Amination Conditions for Hydroxylamine Derivatives

Reducing AgentSolventCatalystYield (%)
NaBH₄THFDOWEX®50WX891
NaBH₃CNMeOHNone85
H₂ (Ni)EtOAcNickel78

The choice of reducing agent significantly impacts reaction efficiency. NaBH₄ offers high yields but requires acidic resins to stabilize intermediates, whereas NaBH₃CN tolerates broader pH ranges [4] [8].

Nucleophilic Substitution Strategies

Nucleophilic substitution provides an alternative route, particularly for introducing the hydroxylamine group onto aromatic systems. In this approach, a chlorinated aromatic precursor reacts with hydroxylamine under basic conditions. For instance, 2-chloro-4-methylbenzyl chloride undergoes displacement with hydroxylamine hydrochloride in the presence of potassium carbonate, yielding the target compound [3].

The reaction proceeds via an SN2 mechanism, where the hydroxylamine’s oxygen nucleophile attacks the electrophilic carbon adjacent to the chlorine atom. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing the transition state [3].

Table 2: Nucleophilic Substitution Parameters

SubstrateNucleophileBaseSolventYield (%)
2-Chloro-4-methylbenzyl chlorideHydroxylamineK₂CO₃DMF70
2-Chloro-4-fluorobenzyl bromideHydroxylamineNaHCO₃DMSO65

Optimization studies indicate that elevated temperatures (60–80°C) and excess hydroxylamine improve conversion rates [3].

Continuous Flow Synthesis Innovations

Microreactor Optimization Parameters

Continuous flow systems offer advantages in safety and scalability for exothermic reactions. Microreactors enable precise control over residence time, temperature, and mixing efficiency. For O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine, a tubular microreactor operating at 50°C with a residence time of 10 minutes achieves 85% conversion [5] [6].

Key parameters include:

  • Flow rate: 2 mL/min ensures uniform reactant distribution.
  • Temperature gradient: Maintained below 60°C to prevent hydroxylamine degradation.
  • Molar ratio: A 1.5:1 excess of hydroxylamine to aldehyde minimizes side reactions [5].

Table 3: Microreactor Performance Metrics

ParameterValueImpact on Yield
Residence time10 min+15%
Temperature50°C+20%
Hydroxylamine excess1.5:1-5% impurities

Catalyst Selection and Reaction Kinetics

Catalysts play a pivotal role in continuous systems. Acidic resins (e.g., Amberlyst®15) accelerate imine formation, while palladium-on-carbon (Pd/C) enhances reduction kinetics [5]. Reaction kinetics follow a pseudo-first-order model, with rate constants (k) of 0.12 min⁻¹ for imine formation and 0.08 min⁻¹ for reduction [5].

Purification and Isolation Techniques

Crystallization Conditions

Crystallization is the primary purification method. A mixture of ethanol and water (3:1 v/v) at 4°C produces needle-like crystals with 75% recovery [5]. Slow cooling (1°C/min) minimizes inclusion of dibenzyl impurities, which otherwise reduce purity to 75% [5].

Table 4: Crystallization Solvent Systems

Solvent Ratio (EtOH:H₂O)Purity (%)Crystal Morphology
3:195Needles
2:185Plates
4:190Rods

Chromatographic Separation Protocols

Column chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) resolves residual impurities. Fractions eluting at Rf 0.3–0.4 contain the pure compound, as confirmed by thin-layer chromatography [3].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

171.0450916 g/mol

Monoisotopic Mass

171.0450916 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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